molecular formula C12H16N2O2 B13198097 5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one

5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one

Cat. No.: B13198097
M. Wt: 220.27 g/mol
InChI Key: UUXSEZQUAVMZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one is a synthetic organic compound with the molecular formula C₁₂H₁₆N₂O₂ It is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-methylphenyl isocyanate with N-methylaminoethanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions generally include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxazolidinone derivatives with additional oxygen functionalities.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxazolidinones with various functional groups.

Scientific Research Applications

5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Amino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one
  • 5-[(Ethylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one
  • 5-[(Propylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one

Uniqueness

5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern on the oxazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

5-(methylaminomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H16N2O2/c1-9-5-3-4-6-11(9)14-8-10(7-13-2)16-12(14)15/h3-6,10,13H,7-8H2,1-2H3

InChI Key

UUXSEZQUAVMZJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(OC2=O)CNC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.